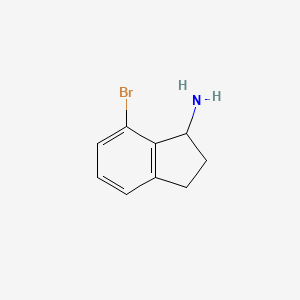

7-bromo-2,3-dihydro-1H-inden-1-amine

Overview

Description

“7-bromo-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 2061980-70-7 . It is a solid substance stored at room temperature in an inert atmosphere . The IUPAC name for this compound is this compound hydrochloride .

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives has been reported in the literature . These compounds were designed and synthesized as part of a study to find more potent and selective MAO-B inhibitors . The structure-activity relationship (SAR) of these compounds was also discussed in detail .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10BrN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-inden-1-amine derivatives have been studied, particularly in the context of their inhibitory activity against monoamine oxidase B (MAO-B) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (248.55 g/mol), its solid physical form, and its storage temperature (room temperature in an inert atmosphere) .Scientific Research Applications

Synthesis and Chemical Reactions

Benzimidazole Synthesis : Compounds similar to 7-bromo-2,3-dihydro-1H-inden-1-amine have been used in the synthesis of benzimidazoles, indicating its potential utility in synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and dyes (Lygin & Meijere, 2009).

Haloamidation Reactions : The compound could potentially be involved in haloamidation reactions, a process where both a bromine atom and an amide nitrogen are added across an olefinic bond, leading to the formation of bromoamides, useful intermediates in organic synthesis (Yeung, Gao, & Corey, 2006).

CO2 Capture : Derivatives of bromo-amines have been investigated for CO2 capture, suggesting that this compound could be modified for use in environmental applications, such as the sequestration of carbon dioxide (Bates, Mayton, Ntai, & Davis, 2002).

Building Blocks in Organic Synthesis : Similar brominated compounds have been explored as building blocks in organic synthesis, especially in reactions with amines to form heterocyclic compounds, indicating that this compound could serve a similar role (Westerlund, Gras, & Carlson, 2001).

Potential Applications in Material Science

- Semiconductor Hybrid Particles : Brominated indenyl compounds could be functionalized for use in creating semiconductor hybrid particles, suggesting potential applications in electronics and optoelectronics (de Roo et al., 2014).

Environmental and Health Applications

- Water Treatment : Brominated compounds participate in reactions during oxidative water treatment, pointing towards potential applications of this compound in water purification processes (Heeb, Criquet, Zimmermann-Steffens, & von Gunten, 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions . These interactions can lead to changes in cellular functions and can have various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which is a key factor in its therapeutic efficacy .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBYYMULNIGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)